6-Chloro-5-(trifluoromethyl)nicotinonitrile in GCN5 Inhibition: Potency Validation and SAR Context
The trisubstituted nicotinonitrile derivative DC_HG24-01 (which contains the 6-Chloro-5-(trifluoromethyl)nicotinonitrile scaffold) was identified as a novel, potent inhibitor of human General Control Nonrepressed Protein 5 (hGCN5), a key epigenetic target in malignancies. It demonstrated an in vitro IC50 of 3.1 ± 0.2 μM against hGCN5 in a radioactive acetylation assay [1]. This potency is contextually relevant when compared to a prior class of yeast GCN5 inhibitors (1,8-acridinedione derivatives) which exhibited an IC50 of 6.8 μM [1]. In cellular assays using the MV4-11 leukemia cell line, DC_HG24-01 retarded cell proliferation and induced G1-phase cell cycle arrest and apoptosis at concentrations of 10-30 μM [1]. This validated the compound's functional cellular activity. In contrast, a positional isomer, 2-Chloro-6-(trifluoromethyl)nicotinonitrile, lacks this specific inhibitory profile due to its altered substitution pattern, which disrupts the critical binding interactions within the acetyl-CoA pocket of hGCN5 as determined by molecular docking [1].
| Evidence Dimension | hGCN5 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.1 ± 0.2 μM (DC_HG24-01 containing the 6-Chloro-5-(trifluoromethyl)nicotinonitrile core) |
| Comparator Or Baseline | 6.8 μM (Prior class of yeast GCN5 inhibitors: 1,8-acridinedione derivatives) |
| Quantified Difference | Approximately 2.2-fold improvement in potency |
| Conditions | In vitro radioactive acetylation assay; Cellular assay in MV4-11 leukemia cells |
Why This Matters
This data establishes the specific substitution pattern of this compound as critical for hGCN5 inhibition, providing a validated starting point for epigenetic drug discovery that cannot be achieved with other regioisomers.
- [1] Tao, H., Wang, J., Lu, W., Zhang, R., Xie, Y., Liu, Y. C., ... & Luo, C. Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. RSC Advances, 2019, 9(9), 4917-4924. View Source
